

Bassianolide: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties

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Compound of Interest

Compound Name: *Bassianolide*

Cat. No.: *B8058538*

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Introduction

Bassianolide is a cyclooctadepsipeptide with significant insecticidal properties, first isolated from the entomopathogenic fungi *Beauveria bassiana* and *Verticillium lecanii*.^[1] Its unique structure and biological activity have garnered interest in the fields of agriculture for pest control and in pharmacology as a potential lead compound. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and relevant experimental methodologies for the study of **Bassianolide**.

Chemical Structure and Identification

Bassianolide is a cyclic octadepsipeptide, meaning it is a cyclic molecule containing eight alternating amino acid and hydroxy acid residues, with at least one ester bond in the backbone. Specifically, it is a homodetic cyclic octadepsipeptide composed of four repeating units of D- α -hydroxyisovaleric acid and N-methyl-L-leucine.

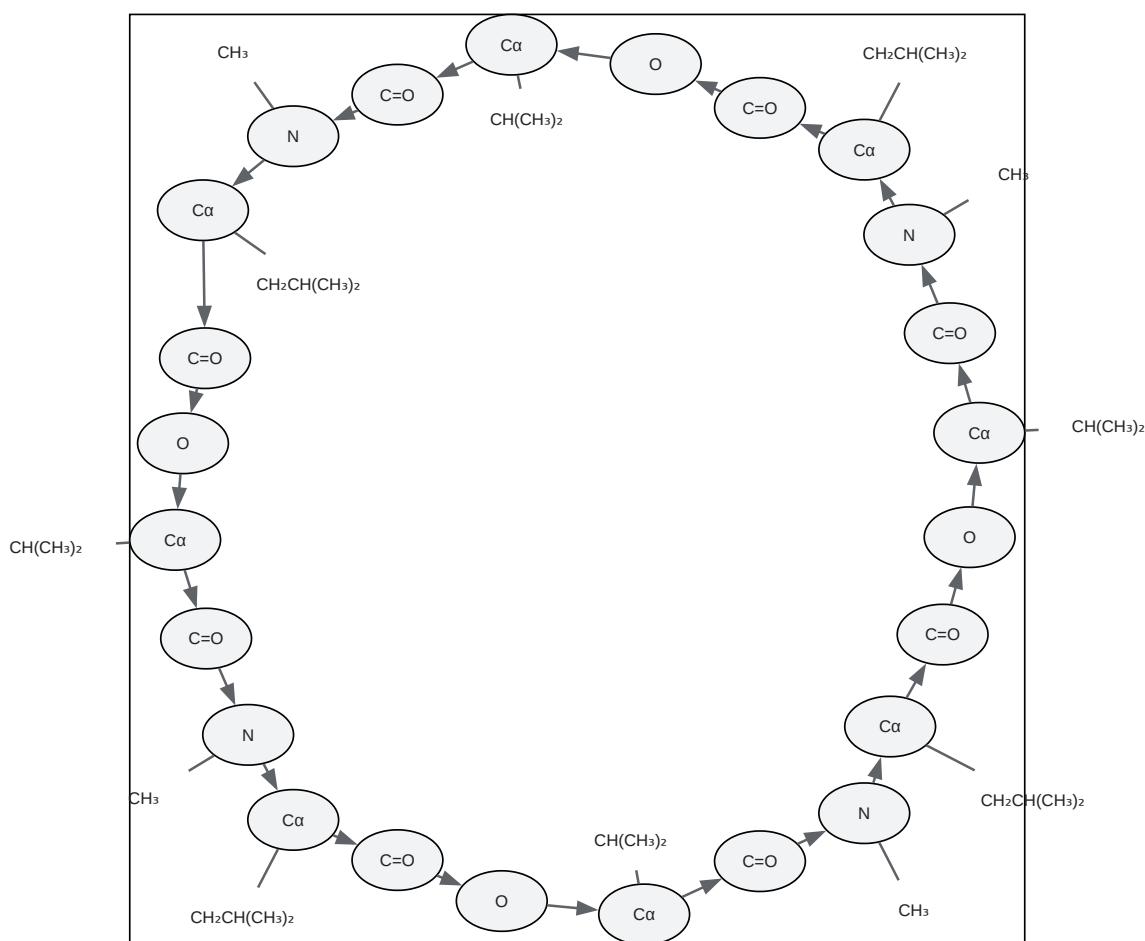
Molecular Structure:

- Systematic Name: (3S,6R,9S,12R,15S,18R,21S,24R)-4,10,16,22-tetramethyl-3,9,15,21-tetrakis(2-methylpropyl)-6,12,18,24-tetra(propan-2-yl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone

- Molecular Formula: $C_{48}H_{84}N_4O_{12}$

- Molecular Weight: 909.2 g/mol

Structural Diagram:



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Caption: 2D representation of the chemical structure of **Bassianolide**.

Physicochemical Properties

A summary of the key physicochemical properties of **Bassianolide** is presented in the table below. It is important to note that while some properties have been experimentally determined, others are predicted and should be considered as such.

Property	Value	Source/Method
Molecular Formula	C ₄₈ H ₈₄ N ₄ O ₁₂	Mass Spectrometry
Molecular Weight	909.2 g/mol	Calculated
Appearance	White solid	BOC Sciences
Melting Point	Not experimentally determined	-
Boiling Point	1015.6 ± 65.0 °C	Predicted
Solubility	Soluble in ethanol, methanol, DMF, and DMSO.	Bioaustralis Fine Chemicals
LogP (Octanol-Water Partition Coefficient)	10.1	Predicted
Stability	Stable for ≥ 4 years at -20°C. Sensitive to high temperatures and extreme pH.	Cayman Chemical, General knowledge on peptides
CAS Number	64763-82-2	-

Experimental Protocols

Isolation and Purification of **Bassianolide** from *Beauveria bassiana*

This protocol is a generalized procedure based on methods for the extraction of secondary metabolites from fungal cultures.

a) Fungal Culture:

- Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or Sabouraud Dextrose Broth) with a high-yielding strain of *Beauveria bassiana*.
- Incubate the culture at 25-28°C for 10-14 days with shaking (150 rpm) to ensure aeration and homogenous growth.

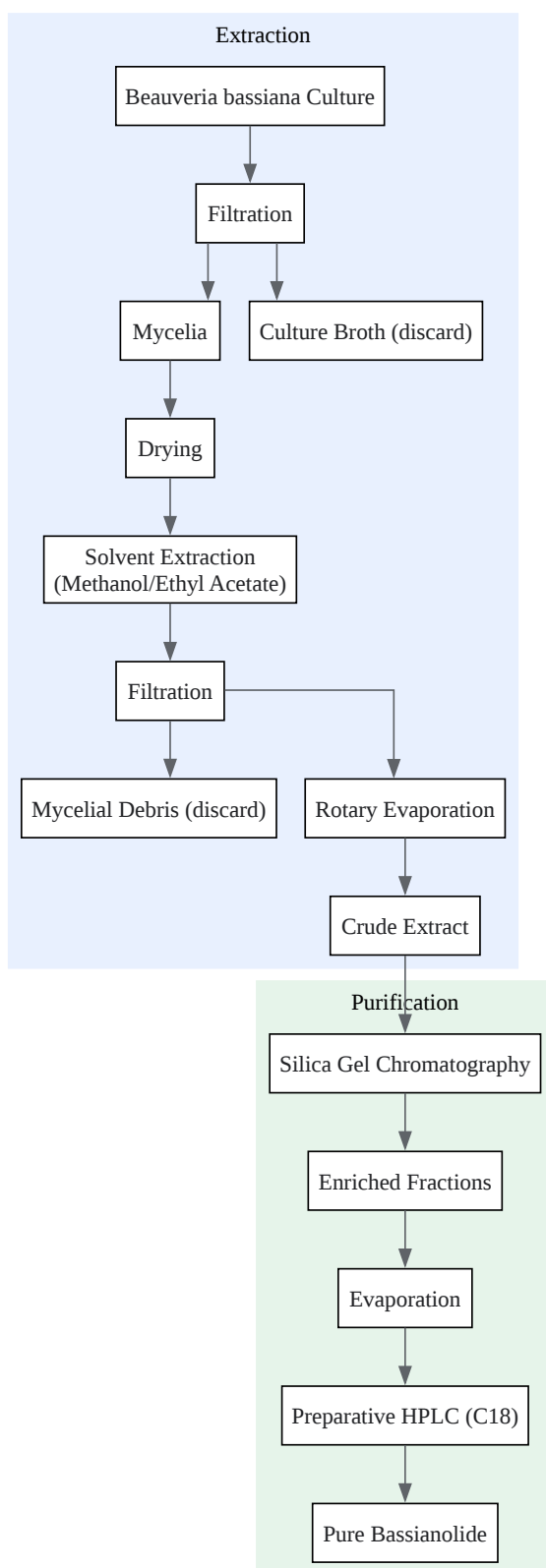
b) Extraction:

- Separate the fungal mycelia from the culture broth by filtration.
- Dry the mycelia (e.g., by lyophilization or air drying).
- Extract the dried mycelia with methanol or ethyl acetate (3 x volume of mycelia) with vigorous shaking for 2-4 hours.
- Filter the mixture to remove mycelial debris.
- Concentrate the solvent extract in vacuo using a rotary evaporator to obtain a crude extract.

c) Purification:

- Silica Gel Column Chromatography:
 - Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).
 - Load the dissolved extract onto a silica gel column pre-equilibrated with the same solvent.
 - Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient.
 - Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing **Bassianolide**.
- Preparative High-Performance Liquid Chromatography (Prep-HPLC):

- Pool the fractions enriched with **Bassianolide** and concentrate.
- Dissolve the concentrated sample in a suitable solvent (e.g., methanol).
- Perform final purification using a reverse-phase C18 column with a mobile phase gradient of acetonitrile and water.
- Collect the peak corresponding to **Bassianolide** and confirm its purity by analytical HPLC.
- Remove the solvent by lyophilization to obtain pure **Bassianolide**.



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Caption: Workflow for the isolation and purification of **Bassianolide**.

Characterization by UPLC-Q-Orbitrap MS

This method is adapted from a published protocol for the rapid analysis of **Bassianolide**.

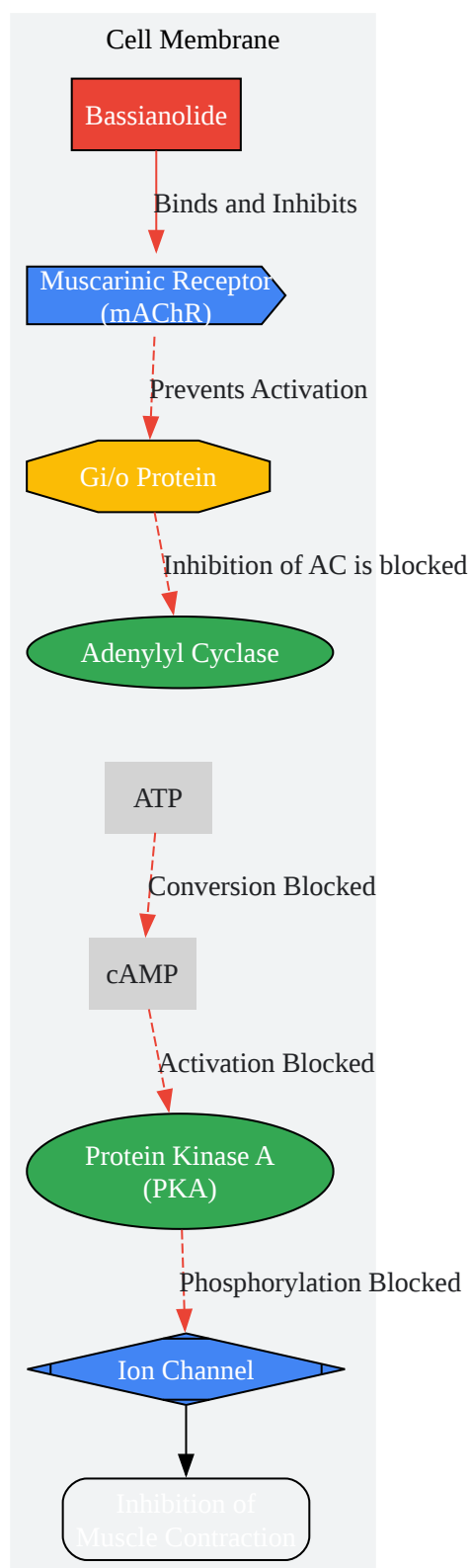
- Sample Preparation: Dissolve the purified **Bassianolide** in 70% ethanol to a concentration of 1 µg/mL.
- Chromatographic Conditions:
 - Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A linear gradient from 50% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40°C.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Scan Range: m/z 150-1500.
 - Resolution: 70,000.
 - Collision Energy: Optimized for fragmentation of the [M+H]⁺ ion of **Bassianolide** (m/z 909.6).

Biological Activity and Signaling Pathway

The primary insecticidal action of **Bassianolide** is attributed to its effect on the neuromuscular junction. It is thought to act as an antagonist of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs).

Proposed Signaling Pathway of **Bassianolide** Action

Bassianolide's inhibitory effect on muscarinic receptors likely involves the Gi/o signaling pathway. The binding of **Bassianolide** to the receptor is hypothesized to prevent the dissociation of the Gi protein, thus inhibiting the downstream signaling cascade.



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Caption: Proposed inhibitory signaling pathway of **Bassianolide** at the neuromuscular junction.

Conclusion

Bassianolide remains a molecule of significant interest due to its potent biological activity and complex chemical structure. This guide has provided a comprehensive overview of its chemical and physical properties, along with detailed experimental protocols for its study. Further research is warranted to fully elucidate its mechanism of action and to explore its potential applications in both agriculture and medicine. The development of robust analytical and purification methods will be crucial for advancing our understanding of this fascinating natural product.

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References

- 1. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
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